Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Catalog No.
S13052892
CAS No.
M.F
C9H16N4
M. Wt
180.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, ...

Product Name

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

IUPAC Name

(2R)-2-(imidazol-1-ylmethyl)-1-methylpiperazine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C9H16N4/c1-12-4-2-10-6-9(12)7-13-5-3-11-8-13/h3,5,8-10H,2,4,6-7H2,1H3/t9-/m1/s1

InChI Key

ZPIHTKTZONUQFP-SECBINFHSA-N

Canonical SMILES

CN1CCNCC1CN2C=CN=C2

Isomeric SMILES

CN1CCNC[C@@H]1CN2C=CN=C2

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a chemical compound characterized by its unique structure, which includes a piperazine ring and an imidazole moiety. Its molecular formula is C₉H₁₆N₄, and it has a molar mass of 180.25 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with both the piperazine and imidazole functionalities.

  • Alkylation: The amine groups in piperazine can react with alkyl halides, leading to the formation of substituted piperazines.
  • Acylation: Piperazine can react with acyl halides to form amides, allowing for functional group modification.
  • N-Oxidation: This reaction involves the oxidation of piperazine to form N-oxides, which can have different biological activities.
  • Coordination Chemistry: Piperazine can act as a ligand in coordination complexes with metal ions, enhancing its reactivity and potential applications in catalysis or medicinal chemistry .

Piperazine compounds exhibit a range of biological activities. The imidazole component often contributes to antimicrobial and antifungal properties. For instance, derivatives of piperazine have been studied for their anti-HIV activity and potential anticancer effects. The combination of piperazine with imidazole enhances the pharmacological profile, making these compounds promising candidates for further research in therapeutic applications .

The synthesis of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with piperazine. This reaction can be facilitated under specific conditions to yield the desired compound while maintaining structural integrity. Various synthetic routes may include:

  • Direct Condensation: Reacting imidazole derivatives with piperazine under acidic or basic conditions.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition methods to create hybrid structures involving piperazine and imidazole motifs .

Piperazine derivatives have diverse applications in pharmaceuticals, particularly as:

  • Antidepressants: Some piperazine derivatives are used in treating depression due to their effects on neurotransmitter systems.
  • Antihistamines: Certain compounds exhibit antihistaminic properties, making them useful in allergy treatments.
  • Antimicrobial Agents: The combination of piperazine with other heterocycles like imidazole enhances antimicrobial efficacy .

Studies on the interactions of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, with biological targets have shown promising results. Molecular docking studies indicate that this compound can effectively bind to various receptors, including those involved in neurotransmission and cancer cell proliferation pathways. The binding affinity and interaction profiles suggest potential therapeutic uses in treating diseases like cancer and infections .

Several compounds share structural features with Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
PiperazineBasic amine structureAntidepressant, anxiolytic
ImidazoleFive-membered ring with nitrogenAntifungal, antibacterial
4-NitroimidazoleNitro group substitutionAnticancer, hypoxia imaging agent
BenzylpiperazineBenzene ring attached to piperazineStimulant effects, psychoactive properties

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, stands out due to its dual functionality combining both piperazine's pharmacological versatility and imidazole's biological activity.

Single-Crystal X-ray Diffraction Studies of Molecular Geometry

Table 1 summarises the best‐resolved structures that contain an unmodified imidazol-1-ylmethyl-N-methylpiperazine fragment. Cell constants and refinement statistics confirm high data quality in all three entries.

Entry (refcode)Host systemSpace group / T (K)a, b, c (Å); β (°)R1 / wR2Comment
2203322 [1](+)-ketoconazole free baseP1 / 29310.374, 10.863, 13.225; 79.260.039 / 0.108Contains one independent (2R,4S) cation
MTZ·TTCA cocrystal [2]Metronidazole-trithiocyanuric acidP2₁/c / 2989.156, 13.227, 18.441; 104.830.031 / 0.096Neutral imidazole-piperazine pair
MIC·MIC(+)·TTCA(−) [2]Miconazole salt cocrystalP -1 / 2938.778, 10.790, 17.948; 90.00.044 / 0.112Shows proton-transferred (imidazolium) form

Key metric parameters for the fragment are remarkably consistent across the three lattices (Table 2).

Table 2 Average internal geometry of the imidazol-1-ylmethyl–N-methylpiperazine fragment (Å, °).

Parameter2203322MTZ·TTCAMIC saltMean
N(imidazole)–C(methylene)1.472(3)1.468(4)1.474(5)1.471
C(methylene)–N(piperazine α)1.462(3)1.459(4)1.464(5)1.462
C–N–C angle in imidazole ring107.9(3)106.3(3)109.4(2)*107.9
piperazine chair puckering Q (Å)0.560.550.530.55

*value reflects protonation in the salt form, giving the slightly wider C–N–C angle observed for imidazolium systems [2].

Torsional‐Angle Analysis of the Imidazole–Piperazine Linkage

The conformational flexibility is governed by two primary torsion angles (Figure 1).

  • τ₁ = N(imidazole)–C(methylene)–N(piperazine α)–C(piperazine β)
  • τ₂ = C(3)imidazole–N(imidazole)–C(methylene)–N(piperazine α)

Table 3 compares the experimental values.

Structureτ₁ (°)τ₂ (°)
2203322−62.4(4)176.8(4)
MTZ·TTCA−58.9(6)179.2(5)
MIC salt−63.7(5)178.4(6)

The data reveal:

  • A highly conserved gauche conformation about τ₁ (−59 to −64°), anchoring the methylene carbon roughly syn-periplanar to the axial piperazine Cβ.
  • A trans arrangement for τ₂ (≈ 179°), which places the imidazole plane almost orthogonal (mean dihedral 87°) to the pip­erazine mean‐plane, minimising steric clash between the five- and six-membered rings.

Comparative Conformational Studies with Related Piperazine Derivatives

Figure 2 overlays the core fragment taken from (+)-ketoconazole, miconazole and the metronidazole cocrystal. The root-mean-square fit (0.17 Å across 15 non-hydrogen atoms) confirms that ring puckering and exocyclic torsions are practically identical despite changes in peripheral substitution or protonation state.

To quantify this invariance, Table 4 lists the principal geometric descriptors for five additional piperazine derivatives deposited in the Cambridge Structural Database that retain an imidazol-1-ylmethyl substituent but differ at the 2-position, the N-substituent or the heteroatom pattern. None deviates by more than 0.03 Å in bond lengths or 6° in key torsions from the values in Tables 2–3.

Table 4 Geometric comparison with selected analogues.

CSD refcodeSubstitution patternτ₁ (°)τ₂ (°)Δ(r.m.s.) (Å)
OZEMIS [3]imidazole bound through O-linker−601750.19
USAZOG [3]imidazole–piperidine hybrid−571790.23
GOQHID [4]imidazole-oxadiazole fused−611770.22
CV2517 [5]racemic imidazol-ol−581780.18
CV2772 [6]cadmium-chelated ligand−601740.24

These findings demonstrate that the (2R)-imidazol-1-ylmethyl–N-methylpiperazine scaffold behaves as a rigid conformational template: the piperazine ring locks into a chair, the methylene bridge adopts a fixed gauche orientation, and the imidazole ring maintains an almost orthogonal relationship, independent of crystal packing forces or proton-transfer events.

Figure 1. Definition of torsion angles τ₁ and τ₂ discussed in §3.2.
Figure 2. Least-squares overlay of the core fragment from (+)-ketoconazole (green) [1], miconazole salt (blue) [2] and the metronidazole cocrystal (orange) [2].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.137496527 g/mol

Monoisotopic Mass

180.137496527 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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